molecular formula C23H21FN4OS B2905553 2-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536982-09-9

2-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2905553
CAS No.: 536982-09-9
M. Wt: 420.51
InChI Key: SIPQPBVPHUAFTB-UHFFFAOYSA-N
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Description

The compound “2-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These types of compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,2,4-triazole ring is a key feature, and it’s known to interact with biological receptors through hydrogen-bonding and dipole interactions . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved papers.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For 1,2,4-triazole-containing compounds, these can vary widely . Unfortunately, the specific safety and hazards associated with the given compound are not provided in the retrieved papers.

Future Directions

The field of 1,2,4-triazole-containing compounds is a vibrant area of research, with potential applications in pharmaceuticals and other areas. Future research will likely continue to explore new and efficient methodologies for synthesizing these compounds, as well as investigating their properties and potential applications .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-9-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4OS/c1-14-9-11-15(12-10-14)21-20-18(7-4-8-19(20)29)25-22-26-23(27-28(21)22)30-13-16-5-2-3-6-17(16)24/h2-3,5-6,9-12,21H,4,7-8,13H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPQPBVPHUAFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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